2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline

Catalog No.
S3324826
CAS No.
341008-38-6
M.F
C13H10Cl3N
M. Wt
286.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline

CAS Number

341008-38-6

Product Name

2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline

IUPAC Name

2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline

Molecular Formula

C13H10Cl3N

Molecular Weight

286.6 g/mol

InChI

InChI=1S/C13H10Cl3N/c14-10-6-4-9(5-7-10)8-17-13-11(15)2-1-3-12(13)16/h1-7,17H,8H2

InChI Key

MJWBTZKDFKVFEM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)NCC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCC2=CC=C(C=C2)Cl)Cl

2,6-Dichloro-N-[(4-chlorophenyl)methyl]aniline is an organic compound characterized by the presence of two chlorine atoms at the 2 and 6 positions of the aniline ring and a chlorinated benzyl group attached to the nitrogen atom. Its molecular formula is C13H10Cl3N, and it has a molecular weight of approximately 286.58 g/mol. The compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

  • Benzylation: Reacting with 4-chlorobenzyl chloride in the presence of a base (e.g., sodium hydroxide) to form N-[(4-chlorophenyl)methyl]aniline.
  • Reductive Amination: Involving the reaction of 4-chlorobenzaldehyde with aniline, typically catalyzed by sodium borohydride or hydrogen gas.
  • Oxidation: Can lead to nitroso or nitro derivatives.
  • Reduction: May yield N-[(4-chlorophenyl)methyl]amine.
  • Substitution Reactions: Various substituted derivatives can be formed depending on the reagents used .

2,6-Dichloro-N-[(4-chlorophenyl)methyl]aniline exhibits significant biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Derivatives of this compound have shown promise in medicinal chemistry for their antimicrobial effects.
  • Anti-inflammatory Effects: Similar compounds have been explored for their ability to inhibit inflammatory pathways.
  • Anticancer Activity: Research indicates potential applications in cancer treatment due to its interaction with specific cellular targets .

The synthesis of 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline can be achieved through several methods:

  • Benzylation of Aniline:
    • React aniline with 4-chlorobenzyl chloride in an organic solvent (e.g., toluene).
    • Use a base like sodium hydroxide to facilitate the reaction under reflux conditions.
  • Reductive Amination:
    • Combine 4-chlorobenzaldehyde with aniline in the presence of a reducing agent (e.g., sodium borohydride).
    • Catalysts such as palladium on carbon may be employed.
  • Industrial Production:
    • Large-scale production often utilizes optimized benzylation reactions, followed by purification steps like distillation and recrystallization .

2,6-Dichloro-N-[(4-chlorophenyl)methyl]aniline finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for compounds with antimicrobial and anti-inflammatory properties.
  • Agrochemicals: Serves as a building block for pesticides and herbicides.
  • Dyes and Pigments: Employed in the production of colorants due to its chemical structure .

Studies on 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline have focused on its interactions with biological systems:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, altering biological processes.
  • Receptor Binding: It has been shown to bind to receptors, potentially affecting signaling pathways related to inflammation and cancer progression .

Several compounds share structural similarities with 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,6-Dichloro-N-phenylanilineC12H9Cl2NAnalogue of Diclofenac Sodium, anti-Candida activity
4-Bromo-2,6-dichloro-N-anilineC13H9BrCl2NContains bromine instead of chlorine
2,4-Dichloro-N-methylanilineC8H8Cl2NDifferent substitution pattern on the aromatic ring

These compounds exhibit varying biological activities and applications but share a common structural motif that influences their reactivity and interaction profiles .

XLogP3

5.3

Dates

Last modified: 08-19-2023

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